molecular formula C55H72N12O12S2 B1195860 Quinomycin C CAS No. 11001-74-4

Quinomycin C

Cat. No. B1195860
CAS RN: 11001-74-4
M. Wt: 1157.4 g/mol
InChI Key: WNYOPINACXXCOV-UHFFFAOYSA-N
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Description

Quinomycin C is a natural product found in Streptomyces and Streptomyces echinatus with data available.

Scientific Research Applications

Biosynthesis and Structural Characteristics

  • Quinomycins, including Quinomycin C, are cyclic oligopeptide antibiotics. They are known for their ability to intercalate into DNA, inhibiting DNA replication and transcription. This feature confers significant tumor-inhibiting potency. Research has focused on the biosynthesis of quinomycins, comparing gene clusters among various family members and analyzing biochemical reactions in their biosynthesis. There's potential for industrialization of biosynthesis in heterologous hosts like E. coli (Deng Zixin et al., 2014).

Chromophore Biosynthesis in Quinomycins

  • Studies have also investigated the biosynthesis of chromophores in quinomycin antibiotics, which are crucial for their biological activity. This includes research on the incorporation of precursors like 3-hydroxy-L-kynurenine and the functional analysis of enzymes involved in late-stage biosynthesis of chromophores like HQA and QXC (Y. Hirose et al., 2011).

Anticancer Potential

  • Quinomycin A, a related compound, has shown promise in targeting pancreatic cancer stem cells, partly by suppressing the Notch signaling pathway. This has implications for the development of new treatments targeting cancer stem cells and related pathways (D. Subramaniam et al., 2015).

Antimalarial Properties

  • Quinomycin A and its derivatives have demonstrated potent antimalarial activity against Plasmodium falciparum, suggesting their potential as novel antimalarial agents. Their mechanism of action appears to involve DNA intercalation (H. Hayase et al., 2015).

Drug Delivery and Formulation Advances

  • Efforts to improve the water solubility and bioavailability of echinomycin (quinomycin A) for clinical use have led to the development of liposomal formulations. These formulations are designed for selective targeting and pH-responsive release of the drug in cancer cells, enhancing its therapeutic potential (Zainab Lafi et al., 2021).

properties

CAS RN

11001-74-4

Product Name

Quinomycin C

Molecular Formula

C55H72N12O12S2

Molecular Weight

1157.4 g/mol

IUPAC Name

N-[2,4,12,15,17,25-hexamethyl-11,24-bis(3-methylbutan-2-yl)-27-methylsulfanyl-3,6,10,13,16,19,23,26-octaoxo-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28-thia-2,5,12,15,18,25-hexazabicyclo[12.12.3]nonacosan-7-yl]quinoxaline-2-carboxamide

InChI

InChI=1S/C55H72N12O12S2/c1-27(2)29(5)42-53(76)78-24-40(63-46(69)38-23-57-34-19-15-17-21-36(34)61-38)48(71)59-32(8)50(73)67(12)44-52(75)66(11)43(30(6)28(3)4)54(77)79-25-39(62-45(68)37-22-56-33-18-14-16-20-35(33)60-37)47(70)58-31(7)49(72)64(9)41(51(74)65(42)10)26-81-55(44)80-13/h14-23,27-32,39-44,55H,24-26H2,1-13H3,(H,58,70)(H,59,71)(H,62,68)(H,63,69)

InChI Key

WNYOPINACXXCOV-UHFFFAOYSA-N

SMILES

CC1C(=O)N(C2CSC(C(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C

Canonical SMILES

CC1C(=O)N(C2CSC(C(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C

synonyms

quinomycin
quinomycin B
quinomycin C
quinomycin D
quinomycin E
quinomycins

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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